2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanamine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ethanamine derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding, influencing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(3-Trifluoromethylphenyl)ethanamine: Lacks the methoxy group, affecting its reactivity and applications.
2-(3-Methoxy-5-methylphenyl)ethanamine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and biological activity.
Uniqueness
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.
Biological Activity
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H12F3N
- Molecular Weight : 235.22 g/mol
This compound features a trifluoromethyl group and a methoxy group on a phenyl ring, which significantly influences its biological activity.
Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems. It has been shown to interact with serotonin and norepinephrine transporters, which are crucial in mood regulation and anxiety disorders.
- Serotonin Uptake Inhibition : The compound has demonstrated potential as a selective inhibitor of serotonin uptake in synaptosomes derived from rat brains, suggesting its role in enhancing serotonergic signaling .
- Norepinephrine Interaction : Similar to its effects on serotonin, it also influences norepinephrine uptake, contributing to its potential antidepressant effects .
Cytotoxicity Studies
Cytotoxicity assays using various mammalian cell lines have shown that this compound exhibits significant cytotoxic effects at certain concentrations. For instance:
- MRC-5 Cells : The compound was tested against MRC-5 cells using Alamar Blue staining, revealing dose-dependent cytotoxicity.
- HepG2 Cells : An MTT assay indicated that the compound could effectively reduce cell viability in HepG2 liver cancer cells, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Potential
A study focusing on the antidepressant properties of compounds similar to this compound found that its structural components enhance binding affinity to serotonin transporters. This suggests a promising avenue for developing new antidepressants targeting serotonin pathways.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound's cytotoxic effects on HepG2 cells were mediated through apoptosis induction. Further research is needed to explore the underlying mechanisms and potential clinical applications in oncology.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2-3,14H2,1H3 |
InChI Key |
XNKRUIVLDZZPGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CCN |
Origin of Product |
United States |
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